molecular formula C9H18ClNO3 B6242222 tert-butyl 5-amino-4-oxopentanoate hydrochloride CAS No. 874627-90-4

tert-butyl 5-amino-4-oxopentanoate hydrochloride

Cat. No.: B6242222
CAS No.: 874627-90-4
M. Wt: 223.70 g/mol
InChI Key: HBCWEJGRQGHQIW-UHFFFAOYSA-N
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Description

tert-Butyl 5-amino-4-oxopentanoate hydrochloride: is a chemical compound with the molecular formula C9H18ClNO3. It is a derivative of pentanoic acid, featuring a tert-butyl ester group, an amino group, and a ketone functional group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-4-oxopentanoate hydrochloride typically involves the esterification of 5-amino-4-oxopentanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvent: Organic solvents like dichloromethane or ethanol

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-amino-4-oxopentanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted amino compounds.

Scientific Research Applications

Chemistry: tert-Butyl 5-amino-4-oxopentanoate hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its ability to form stable complexes with biological molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-4-oxopentanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • tert-Butyl 5-oxopentanoate
  • tert-Butyl 4-oxopentanoate
  • tert-Butyl 5-amino-4-oxopentanoate

Comparison: tert-Butyl 5-amino-4-oxopentanoate hydrochloride is unique due to the presence of both an amino group and a ketone group, which confer distinct reactivity and biological activity

Properties

CAS No.

874627-90-4

Molecular Formula

C9H18ClNO3

Molecular Weight

223.70 g/mol

IUPAC Name

tert-butyl 5-amino-4-oxopentanoate;hydrochloride

InChI

InChI=1S/C9H17NO3.ClH/c1-9(2,3)13-8(12)5-4-7(11)6-10;/h4-6,10H2,1-3H3;1H

InChI Key

HBCWEJGRQGHQIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC(=O)CN.Cl

Purity

95

Origin of Product

United States

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